Fura F
Overview
Description
“Fura F” or “Fura-FF” is a derivative of the calcium indicator “Fura-2”. Unlike Fura-2, Fura-FF is essentially insensitive to magnesium ions (Mg2+), reducing the interference caused by this ion. Fura-FF presents a higher calcium ion dissociation constant (Kd=6μM versus 0.14μM) compared to Fura-2 . The spectral characteristics of both are similar . Fura-FF is used as a fluorescent calcium ion probe .
Synthesis Analysis
Fura-FF can be covalently linked to SNAP-tag fusion proteins and retains its calcium ion sensing ability after coupling to the protein .
Molecular Structure Analysis
The molecular formula of Fura-FF is C43H43F2N3O24 . It has a maximum excitation/emission wavelength of 365/514 nm when free of calcium ions, and 339/507 nm when bound to high concentrations of calcium ions .
Chemical Reactions Analysis
Fura-FF is a calcium ion indicator that changes its fluorescence properties upon binding to calcium ions . The mean reaction volume for the dissociation of calcium from the dye molecules is determined to be -21.3 ml mol-1 .
Physical And Chemical Properties Analysis
The fluorescence intensity of Fura-FF is reduced by 10% per 100 MPa . This property is important when applying calcium imaging technologies in the field of high-pressure bioscience .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[6-[bis(carboxymethyl)amino]-5-[2-[6-[bis(carboxymethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F2N3O14/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZJQXPUJSJONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F2N3O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166111 | |
Record name | Fura F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
156638-57-2 | |
Record name | Fura F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156638572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fura F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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